2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
The compound 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety. The core structure comprises a benzamide scaffold linked to a sulfonamide group, which is further functionalized with a methyl-substituted pyrimidine ring. Such compounds are often explored for enzyme inhibition (e.g., urease, kinase) due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-5-3-4-6-17(13)18(24)22-15-7-9-16(10-8-15)27(25,26)23-19-20-12-11-14(2)21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYOUOKODLLMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 4-methyl-2-chloropyrimidine under basic conditions to form the sulfamoylphenyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Structural and Physical Property Analysis
- Melting Points: The target compound’s hypothetical analogs exhibit melting points ranging from 159°C to 271°C. The presence of rigid groups (e.g., thiazolidinone in compound 2c ) or hydrogen-bonding motifs (e.g., thiourea in compound 1c ) correlates with higher melting points due to enhanced intermolecular interactions. Compound 16 , with a (2,3-dimethylphenyl)amino group, has a lower melting point (159–161°C) compared to compound 1c (231–232°C), suggesting that bulky substituents may reduce crystallinity.
Synthetic Yields :
Chromatographic Behavior (Rf Values) :
Computational and Crystallographic Insights
- Molecular Docking :
- Crystallography :
- Tools like SHELX and ORTEP have been used to resolve structures of related compounds, confirming planar geometries for benzamide cores and sulfonamide linkages.
Biological Activity
The compound 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates a sulfamoyl group and a pyrimidinyl moiety, suggests various biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 362.4 g/mol
- IUPAC Name : 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
The presence of the sulfamoyl group enhances the compound's ability to interact with biological targets through hydrogen bonding, which is crucial for its biological activity.
The biological activity of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide primarily involves its interaction with specific enzymes. The compound's sulfamoyl group can form hydrogen bonds with active sites on these enzymes, leading to inhibition of their activity. Additionally, the phenylsulfanyl group may enhance binding affinity by interacting with hydrophobic pockets within proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially serving as a therapeutic agent against diseases linked to these enzymes.
- Binding Affinity : Interactions with hydrophobic regions in proteins increase the efficacy of the compound as an inhibitor.
In vitro Studies
Research has demonstrated that derivatives of benzamide compounds exhibit notable biological activities, including anti-inflammatory and antimicrobial properties. For instance, studies have shown that similar sulfamoyl-containing compounds can significantly inhibit enzyme activity at low concentrations (IC50 values ranging from 0.23 to 0.29 µM) .
Case Studies
- Inhibition of Heparanase : A related class of compounds has been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis. These compounds displayed potent inhibitory effects, suggesting that 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may also possess similar properties.
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that certain analogs of benzamide derivatives do not exhibit cytotoxicity at concentrations below 20 µM in B16F10 murine melanoma cells, highlighting their potential for selective therapeutic applications without significant toxicity .
Potential Therapeutic Applications
The structural features of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide suggest several therapeutic applications:
- Cancer Therapy : Due to its enzyme inhibitory properties, it may be explored as a treatment for cancers where heparanase plays a role.
- Anti-inflammatory Agents : Its ability to inhibit specific pathways could lead to applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
